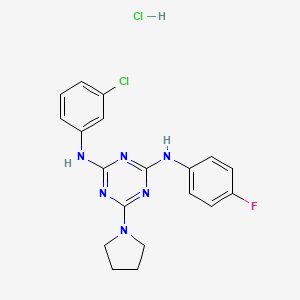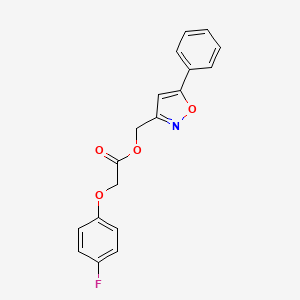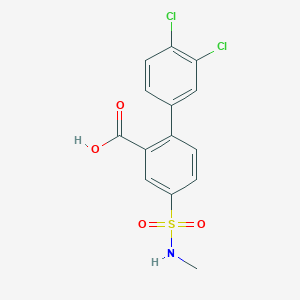
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazine derivatives, including N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride, typically involves reactions of trichloro-1,3,5-triazine with various N-substituted pyrroles, indoles, and carbazoles under controlled conditions. Microwave-assisted synthesis methods have been developed for efficient one-pot synthesis of similar triazine derivatives, indicating potential pathways for synthesizing the compound with high yields (Moustafa et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of triazine derivatives reveals that these compounds can adopt various conformations depending on their substituents. Studies on similar compounds have used X-ray crystallography and density functional theory (DFT) to elucidate their molecular geometry, showing that the presence of different functional groups can significantly influence the overall molecular structure (Geng et al., 2023).
Chemical Reactions and Properties
Triazine derivatives undergo a range of chemical reactions, including heterocyclization, which can be mediated by various reagents like iodine for the synthesis of alkylthio-triazine derivatives. These reactions are crucial for further functionalization of the triazine core and can significantly affect the chemical properties of the resulting compounds (Liu et al., 2023).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure. Polyimide films derived from similar triazine compounds demonstrate excellent thermal stability, solubility in organic solvents, and amorphous nature, indicating the potential for diverse applications (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties of triazine derivatives, including reactivity and potential biological activity, are significantly influenced by their molecular structure. Synthesis and characterization studies of various triazine derivatives reveal their potential as antimicrobial agents, highlighting the importance of the triazine core and its substituents in determining their chemical properties and potential applications (Kushwaha & Sharma, 2022).
Aplicaciones Científicas De Investigación
High Glass Transition and Thermal Stability of Pyridine-Containing Polyimides
A study by Wang et al. (2008) synthesized a new diamine monomer containing heterocyclic pyridine and triphenylamine groups, which was used to prepare a series of novel polyimides. These polyimides exhibited high glass transition temperatures, excellent mechanical and thermal properties, and were soluble in various organic solvents. The polyimide derived from this diamine with 4,4′-hexafluoroisopropylidenediphthalic anhydride showed particularly high thermal stability and could be cast into tough and flexible films with high tensile modulus and excellent thermal stability. This research suggests potential applications in materials science, especially in areas requiring materials with high thermal stability and mechanical strength Wang et al., 2008.
Synthesis and Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
In another study, Gorle et al. (2016) prepared a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives and evaluated their larvicidal activity. Some compounds exhibited significant activity, suggesting these compounds could have applications in developing new larvicides Gorle et al., 2016.
Synthesis of Chloro, Fluoro Substituted Chalcones, Acetylpyrazolines, and Aminopyrimidines
Research by Kapadia et al. (2007) on the synthesis of 2-(4'-Chlorophenylamino)-4-(4'-fluorophenylamino)-6-(4'-acetyl phenylamino)-s-triazine and its derivatives demonstrated a versatile approach to synthesizing chalcones, acetylpyrazolines, and aminopyrimidines. These compounds have potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents Kapadia et al., 2007.
Evaluation of Antioxidant and Antitumor Activities
El-Moneim et al. (2011) evaluated the antioxidant and antitumor activities of some prepared nitrogen heterocycles, showcasing the potential therapeutic applications of such compounds. This research highlights the possibility of utilizing related triazine derivatives in the development of new antioxidant and antitumor agents El-Moneim et al., 2011.
Propiedades
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6.ClH/c20-13-4-3-5-16(12-13)23-18-24-17(22-15-8-6-14(21)7-9-15)25-19(26-18)27-10-1-2-11-27;/h3-9,12H,1-2,10-11H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVRBJMOHPRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2485955.png)
![N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide](/img/structure/B2485957.png)
![7-(4-fluorophenyl)-3-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485959.png)
![N-(4-chlorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2485960.png)
![(4-methylpiperidin-1-yl)(4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2485961.png)
![3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2485962.png)
![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)
![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2485971.png)


![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)
